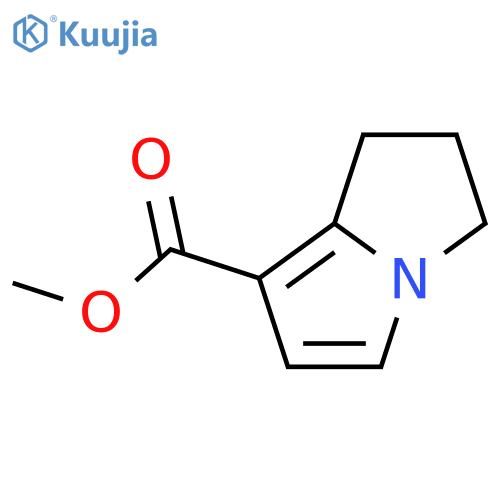Cas no 73710-74-4 (1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester)

73710-74-4 structure
商品名:1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester
1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester
- methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate
- 7-methoxycarbonyl-2,3-dihydro-1H-pyrrolizine
- AC1L7RAZ
- NSC239746
- 73710-74-4
- NSC-239746
- CS-0136322
- DTXSID30311176
- Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
- SCHEMBL20022608
-
- インチ: InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3
- InChIKey: WBBKAILMWXVGMF-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C2CCCN2C=C1
計算された属性
- せいみつぶんしりょう: 165.07903
- どういたいしつりょう: 165.079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 31.2Ų
じっけんとくせい
- 密度みつど: 1.23
- ふってん: 288.4°Cat760mmHg
- フラッシュポイント: 128.2°C
- 屈折率: 1.585
- PSA: 31.23
- LogP: 1.22090
1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332884-1g |
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate |
73710-74-4 | 95%+ | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206962-1g |
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate |
73710-74-4 | 98% | 1g |
¥6964.00 | 2024-07-28 |
1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester 関連文献
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
73710-74-4 (1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester) 関連製品
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
